molecular formula C8H4BrF3N2 B6602317 3-(2-bromophenyl)-3-(trifluoromethyl)-3H-diazirine CAS No. 2733895-44-6

3-(2-bromophenyl)-3-(trifluoromethyl)-3H-diazirine

Cat. No.: B6602317
CAS No.: 2733895-44-6
M. Wt: 265.03 g/mol
InChI Key: XPQMXXPOOSVJEK-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-3-(trifluoromethyl)-3H-diazirine is a diazirine compound characterized by the presence of a bromophenyl group and a trifluoromethyl group. Diazirines are a class of photo-reactive compounds widely used in photoaffinity labeling due to their ability to form highly reactive carbene intermediates upon exposure to UV light.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-3-(trifluoromethyl)-3H-diazirine typically involves the following steps:

    Formation of the diazirine ring: This can be achieved through the reaction of a suitable precursor, such as a diazo compound, with a halogenated phenyl group.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions to introduce the trifluoromethyl group into the diazirine structure.

Industrial Production Methods

Industrial production methods for such compounds may involve optimized reaction conditions, including temperature control, use of catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Photolysis: Upon exposure to UV light, 3-(2-bromophenyl)-3-(trifluoromethyl)-3H-diazirine undergoes photolysis to generate a reactive carbene intermediate.

    Substitution Reactions: The bromophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    UV Light: Used to induce photolysis.

    Nucleophiles: Such as amines or thiols, used in substitution reactions.

Major Products Formed

    Carbene Intermediates: Highly reactive species formed during photolysis.

    Substituted Products: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Photoaffinity Labeling: Used to study protein-ligand interactions by forming covalent bonds with target proteins upon UV activation.

Biology

    Protein Interaction Studies: Helps in identifying binding sites and interaction partners of proteins.

Medicine

    Drug Development: Used in the design of photo-reactive probes for studying drug-target interactions.

Industry

    Material Science: Utilized in the development of photo-reactive materials and coatings.

Mechanism of Action

The primary mechanism of action involves the generation of a reactive carbene intermediate upon exposure to UV light. This carbene can insert into various chemical bonds, forming covalent linkages with nearby molecules. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-3-(trifluoromethyl)-3H-diazirine: Lacks the bromine substituent.

    3-(2-Chlorophenyl)-3-(trifluoromethyl)-3H-diazirine: Contains a chlorine substituent instead of bromine.

Uniqueness

3-(2-bromophenyl)-3-(trifluoromethyl)-3H-diazirine is unique due to the presence of the bromine substituent, which can influence its reactivity and the types of interactions it can undergo compared to its analogs.

Properties

IUPAC Name

3-(2-bromophenyl)-3-(trifluoromethyl)diazirine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-6-4-2-1-3-5(6)7(13-14-7)8(10,11)12/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQMXXPOOSVJEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2(N=N2)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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